

Spectroscopic Data and Analysis of 3-propylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-propylhexan-2-one*

Cat. No.: B6264506

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-propylhexan-2-one** (CAS No: 40239-27-8, Molecular Formula: C9H18O).[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted and expected spectroscopic characteristics based on the chemical structure of the molecule and established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **3-propylhexan-2-one**.

Predicted ¹H NMR Data

The proton NMR spectrum of **3-propylhexan-2-one** is expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for **3-propylhexan-2-one**

Protons (Label)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
a	2.1 - 2.2	s	3H
b	2.3 - 2.5	m	1H
c, d	1.2 - 1.6	m	8H
e, f	0.8 - 1.0	t	6H

Predicted data is based on computational models and typical values for similar functional groups.

Structure with Proton Labels:

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-propylhexan-2-one**

Carbon (Label)	Predicted Chemical Shift (ppm)
C1	~29
C2 (C=O)	210 - 215
C3	50 - 55
C4, C4'	30 - 35
C5, C5'	20 - 25
C6, C6'	~14

Predicted data is based on established correlation tables and spectral data of analogous compounds.

Structure with Carbon Labels:

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **3-propylhexan-2-one** will be the strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Expected Infrared Absorption Frequencies for **3-propylhexan-2-one**

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O (Ketone)	1710 - 1725	Strong
C-H (sp ³)	2850 - 3000	Medium to Strong
C-H Bending	1350 - 1470	Variable

Mass Spectrometry (MS)

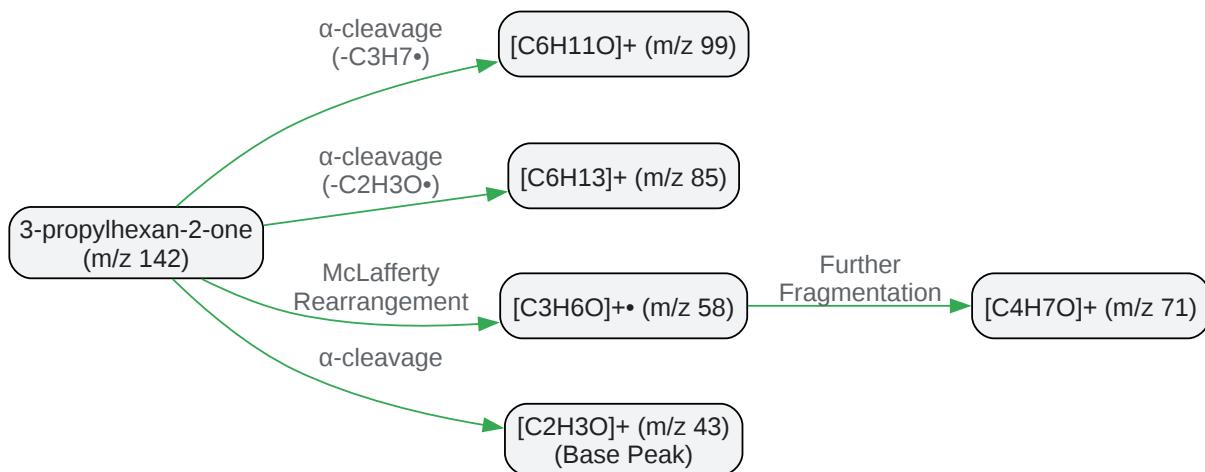

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-propylhexan-2-one**, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (142.24 g/mol).[\[1\]](#) The fragmentation is dominated by cleavage adjacent to the carbonyl group (α -cleavage) and McLafferty rearrangement.

Table 4: Expected Key Fragments in the Mass Spectrum of **3-propylhexan-2-one**

m/z	Proposed Fragment	Fragmentation Pathway
142	$[\text{C9H18O}]^+$	Molecular Ion
99	$[\text{CH}_3\text{CO}(\text{CH})(\text{CH}_2\text{CH}_2\text{CH}_3)]^+$	α -cleavage (loss of propyl radical)
85	$[\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_2)_2]^+$	α -cleavage (loss of acetyl radical)
71	$[\text{CH}_3\text{CO}(\text{CH})(\text{CH}_3)]^+$	McLafferty rearrangement followed by cleavage
58	$[\text{CH}_3\text{C}(\text{OH})=\text{CH}_2]^+$	McLafferty rearrangement
43	$[\text{CH}_3\text{CO}]^+$	α -cleavage (base peak)

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for **3-propylhexan-2-one**.

[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways of **3-propylhexan-2-one** in mass spectrometry.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve 5-20 mg of **3-propylhexan-2-one** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). The solution should be clear and free of any particulate matter.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve good resolution.
 - Tune the probe for the appropriate nucleus (¹H or ¹³C).
- Acquisition:
 - For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: As **3-propylhexan-2-one** is a liquid at room temperature, it can be analyzed as a neat thin film.
- Cell Preparation: Place one or two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Assembly: Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated inlet system or through direct injection into the ion source.
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

- Mass Analysis: Accelerate the resulting positively charged ions and pass them through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Processing: The data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Disclaimer: The spectroscopic data presented in this guide are predicted or based on typical values for similar compounds and should be used for reference purposes only. For definitive characterization, experimental data should be obtained and analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Propyl-2-hexanone | C9H18O | CID 23268789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-propyl-2-hexanone [webbook.nist.gov]
- 3. 3-propylhexan-2-one | lookchem [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-propylhexan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6264506#spectroscopic-data-for-3-propylhexan-2-one-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com